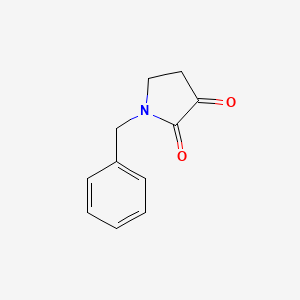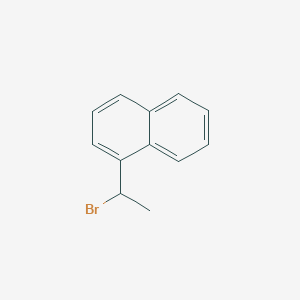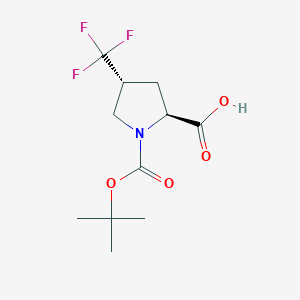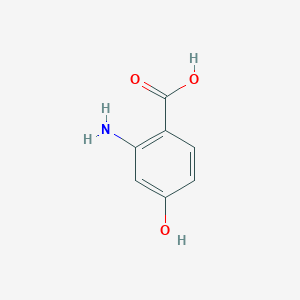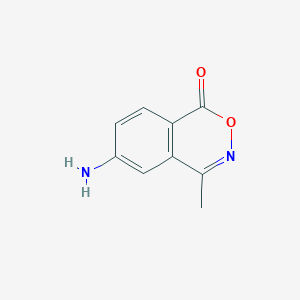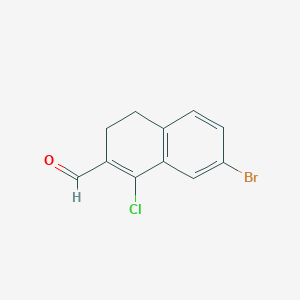
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" is a halogenated derivative of dihydronaphthalene featuring both bromine and chlorine atoms as well as an aldehyde functional group. This structure suggests potential reactivity typical of halogenated aromatics and aldehydes, which can be utilized in various organic synthesis reactions to create complex molecules.
Synthesis Analysis
The synthesis of halogenated dihydronaphthalene derivatives can be achieved through different methods. For instance, the direct asymmetric bromination of aldehydes to produce α-bromoaldehydes, which are key intermediates, can be catalyzed by a binaphthyl-based secondary amine, as demonstrated in the one-pot stereoselective synthesis of bromohydrins . Additionally, a gold-catalyzed synthesis involving propargylic carboxylates with halogenated alkynes has been developed to create 1-bromo/chloro-2-carboxy-1,3-dienes, which are highly diastereoselective . These methods highlight the potential pathways that could be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of halogenated naphthalene derivatives can exhibit interesting conformations due to the presence of halogen atoms. For example, theoretical calculations and dynamic NMR studies on heptachloro-7-(dihalomethyl)naphthalenes have revealed the existence of energetically favored conformers, with barriers to rotation of the halogenated methyl groups being significant . This suggests that the molecular structure of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" would also exhibit specific conformations that could be studied using similar techniques.
Chemical Reactions Analysis
The reactivity of halogenated dihydronaphthalene derivatives can be explored through various chemical reactions. For instance, visible-light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds has been used to synthesize a set of cyclic ketones, including 3,4-dihydronaphthalen-1(2H)-ones . Moreover, the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been employed to synthesize a multi-substituted dihydronaphthalene scaffold . These reactions demonstrate the versatility of halogenated dihydronaphthalene compounds in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of "7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde" can be inferred from related compounds. Halogenated naphthalenes generally have high melting points and are relatively stable. The presence of both bromine and chlorine atoms would influence the compound's reactivity, boiling point, and solubility. The aldehyde group would make the compound more reactive towards nucleophiles and could facilitate further functionalization. The dihydronaphthalene core may impart rigidity to the molecule, affecting its crystal structure and reactivity in solid-state reactions .
Scientific Research Applications
Synthesis of Polyaromatic Compounds
- Angularly Fused Polyaromatic Compounds : A study by Pathak et al. (2004) demonstrated the synthesis of substituted polyaromatic compounds, involving Suzuki coupling and subsequent reactions with dihydronaphthalenes, a process relevant to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Pathak et al., 2004).
Methodology in Organic Synthesis
- Synthesis of Arylnaphthalenes : Moleele et al. (2006) described the conversion of α-tetralones into 1-bromo-dihydronaphthalene-2-carbaldehydes, followed by Suzuki coupling reactions, showcasing a methodology relevant to this chemical (Moleele et al., 2006).
Material Science Applications
- Functionalization of Carbon Nanotubes : Xu et al. (2007) reported the modification of multi-walled carbon nanotubes (MWCNTs) surfaces using a compound similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, indicating potential applications in material science (Xu et al., 2007).
Novel Synthesis Techniques
- Tandem Radical Addition-Cyclization : Lu et al. (2017) developed a visible light-induced tandem radical addition-cyclization of alkenyl aldehydes with α-bromocarbonyl compounds, a technique that can be applicable to compounds like 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde (Lu et al., 2017).
Pharmaceutical Applications
- Retinoid X Receptor-Selective Retinoids : Faul et al. (2001) identified retinoids as potent RXR agonists, using a synthesis approach involving a core structure similar to 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde, which could be relevant for pharmaceutical applications (Faul et al., 2001).
Safety And Hazards
properties
IUPAC Name |
7-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClO/c12-9-4-3-7-1-2-8(6-14)11(13)10(7)5-9/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBHODUJYGSPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=C1C=CC(=C2)Br)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458824 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
CAS RN |
283177-40-2 |
Source


|
| Record name | 7-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

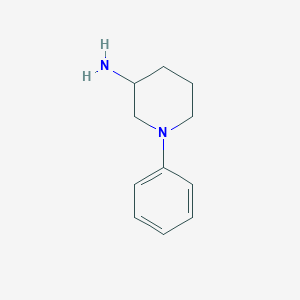
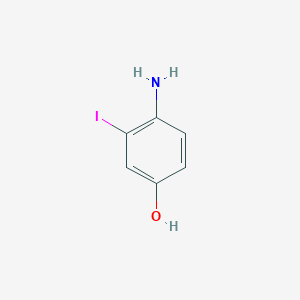
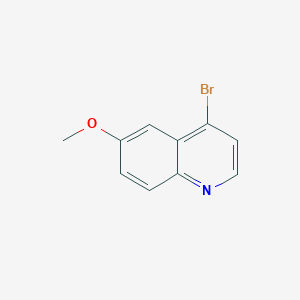
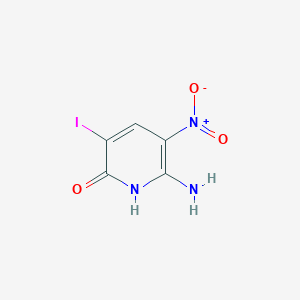
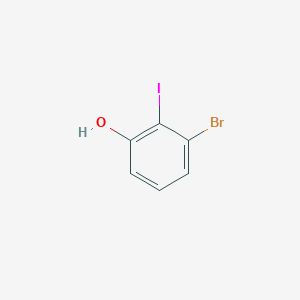
![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)


